3-Bromo-5-(methylsulfonamido)benzoic acid is an organic compound characterized by its bromine and methylsulfonamido substituents on a benzoic acid framework. This compound is of significant interest in medicinal chemistry and pharmaceutical applications due to its potential as an intermediate in the synthesis of various biologically active molecules.
This compound can be classified under the category of benzoic acids, specifically as a brominated benzoic acid derivative. Its molecular formula is , and it possesses a molecular weight of approximately 276.15 g/mol. The compound is typically synthesized through various chemical routes involving bromination and sulfonamide formation, which are common reactions in organic synthesis.
The synthesis of 3-Bromo-5-(methylsulfonamido)benzoic acid can be achieved through several methodologies:
The molecular structure of 3-Bromo-5-(methylsulfonamido)benzoic acid features:
The structural formula can be represented as follows:
3-Bromo-5-(methylsulfonamido)benzoic acid can participate in various chemical reactions:
These reactions are often influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism through which 3-Bromo-5-(methylsulfonamido)benzoic acid exerts its biological effects typically involves interactions at the molecular level with specific biological targets. For example:
Data supporting these mechanisms often come from biochemical assays demonstrating binding affinities and inhibition constants.
Relevant data for these properties can be obtained from standard chemical databases or experimental characterizations.
3-Bromo-5-(methylsulfonamido)benzoic acid finds applications in several scientific fields:
The benzoic acid scaffold serves as a privileged structural motif in medicinal chemistry due to its metabolic stability and capacity for targeted derivatization. 3-Bromo-5-(methylsulfonamido)benzoic acid (CAS: 1501338-22-2) exemplifies strategic optimization of this core to enhance pharmacokinetic properties critical for P2Y14 receptor antagonism. The meta-substituted bromine atom provides a synthetic handle for further functionalization via transition metal-catalyzed cross-coupling reactions, enabling systematic exploration of steric and electronic effects on bioavailability [2] [8]. This design leverages the observation that halogenated benzoic acids exhibit improved membrane permeability compared to polar congeners, as evidenced by the measured partition coefficient (LogP = 1.1) which balances aqueous solubility and intestinal absorption [4].
The methylsulfonamido group at position 5 introduces a directionally tunable polarity vector. Unlike carboxylic acids alone, which exhibit pH-dependent ionization, the sulfonamide maintains consistent hydrogen-bonding capacity across physiological pH ranges. This dual-functional architecture (carboxylic acid + sulfonamide) enables salt formation at the carboxylate while preserving the sulfonamide’s role in target engagement—a strategy that enhances crystallinity and dissolution kinetics without compromising receptor binding [4] [8]. The compound’s molecular weight (294.12 g/mol) falls within optimal range for CNS-penetrant drugs, though targeted modifications at the bromine position can further modulate blood-brain barrier permeability when required for specific P2Y14 applications [2].
Table 1: Bioavailability Descriptors of 3-Bromo-5-(methylsulfonamido)benzoic Acid
Molecular Property | Value | Impact on Bioavailability |
---|---|---|
Molecular Weight | 294.12 g/mol | Ideal for passive diffusion |
Calculated LogP (XLogP3-AA) | 1.1 | Balanced lipophilicity/hydrophilicity |
Hydrogen Bond Donors | 2 (NH, OH) | Enhanced solubility & target interactions |
Hydrogen Bond Acceptors | 5 (O, N) | Facilitates aqueous solubility |
Rotatable Bonds | 3 | Conformational flexibility for binding |
Sulfonamide functionalities serve as multifunctional pharmacophores in receptor-ligand interactions, particularly for purinergic receptors like P2Y14. In 3-Bromo-5-(methylsulfonamido)benzoic acid, the methylsulfonamido group (-NHSO₂CH₃) acts as a hydrogen bond donor-acceptor hybrid capable of forming bidentate interactions with key residues in the P2Y14 binding pocket. The sulfonyl oxygen atoms (S=O) function as strong hydrogen bond acceptors, while the N-H group serves as a donor, creating a three-point contact system that enhances binding specificity and residence time [9]. This motif mimics native ATP’s phosphate interactions but with improved hydrolytic stability [9].
Comparative studies of benzoic acid derivatives reveal that sulfonamido substitution at position 5 significantly increases P2Y14 binding affinity (IC₅₀ = 0.42 μM) over non-sulfonylated analogs. The methyl group’s electron-donating properties moderate the sulfonamide’s acidity, preventing excessive ionization that could reduce membrane permeability. This electronic tuning is evident in the compound’s crystallographic profile, where the C-S bond length (1.76Å) and S-N bond angle (115°) optimize orbital overlap for dipole-mediated binding [4] [9]. Molecular dynamics simulations confirm that the sulfonamide oxygen forms a stable 2.8Å hydrogen bond with Lys⁹⁵ of the human P2Y14 receptor, while the N-H group interacts with Thr¹⁷⁸—interactions critical for antagonistic activity [9].
The benzoic acid scaffold demonstrates distinct advantages over classical P2Y14 antagonist chemotypes when optimized with halogen and sulfonamide substituents. Dihydropyridopyrimidine derivatives, while potent, exhibit reduced metabolic stability due to oxidative vulnerability at their C7 position. In contrast, 3-Bromo-5-(methylsulfonamido)benzoic acid’s fully aromatic system resists cytochrome P450-mediated degradation, extending plasma half-life (t₁/₂ > 6h in murine models) [2].
PPTN (phenylthiourea-naphthalene) derivatives achieve high receptor affinity but suffer from crystallization challenges that complicate formulation. The benzoic acid core enables salt formation (e.g., sodium, potassium, or lysine salts) that improve aqueous solubility >10-fold compared to PPTN’s neutral scaffold. Crucially, the bromine atom at position 3 enables late-stage diversification unavailable in dihydropyridopyrimidines: Sonogashira coupling installs hydrophobic alkynes (e.g., triisopropylsilylethynyl) that enhance CNS penetration, while Heck couplings introduce fluorobenzyl groups that increase plasma protein binding for sustained release [2] [5].
Table 2: Performance Comparison of P2Y14 Antagonist Scaffolds
Scaffold Type | Benzoic Acid Derivatives | Dihydropyridopyrimidines | PPTN Analogs |
---|---|---|---|
Binding Affinity (P2Y14 IC₅₀) | 0.42 μM | 0.38 μM | 0.51 μM |
Metabolic Stability (t₁/₂) | >6 hours | 2.3 hours | 4.1 hours |
Aqueous Solubility (pH 7.4) | 89 μg/mL | 24 μg/mL | 8 μg/mL |
Synthetic Versatility | High (halogen functionalization) | Moderate | Low |
Strategic incorporation of hydrophobic elements is essential for penetrating the deep binding cleft of P2Y14 receptors. The bromine atom in 3-Bromo-5-(methylsulfonamido)benzoic acid serves dual roles: as a steric anchor that positions the sulfonamido group toward hydrophilic residues and as a hydrophobic probe that interacts with lipophilic subpockets. Molecular modeling indicates the bromine’s van der Waals radius (1.85Å) optimally fills a cavity lined by Ile²⁸⁹, Pro²⁹³, and Phe⁴⁵⁶ residues, contributing -2.8 kcal/mol to binding energy through hydrophobic effects [2].
Further hydrophobic enhancement is achievable via bromine replacement or cross-coupling. Regioselective Heck coupling at the bromine position installs 4-fluorobenzyl or trifluoromethoxy groups, increasing LogP by 0.8–1.2 units while maintaining molecular weight <450 g/mol. These modifications improve volume of distribution (Vd > 2.5 L/kg) and tissue penetration critical for in vivo efficacy [2] [5]. The trifluoromethoxy variant (3-(trifluoromethoxy)-5-(methylsulfonamido)benzoic acid) exhibits particularly enhanced membrane partitioning due to the fluorine’s electronegativity and lipid solubility, though it slightly reduces aqueous solubility (62 μg/mL vs. 89 μg/mL for the parent compound) [5]. Crucially, all modifications retain the carboxylic acid-sulfonamide pharmacophore dyad, ensuring sustained target engagement while optimizing biodistribution.
Table 3: Hydrophobic Modifications and Their Pharmacological Impact
Modification | LogP Shift | P2Y14 IC₅₀ (μM) | Vd (L/kg) |
---|---|---|---|
None (Parent Compound) | Baseline (1.1) | 0.42 | 1.8 |
4-Fluorobenzyl (Heck Coupling) | +0.9 | 0.31 | 2.7 |
Trifluoromethoxy Replacement | +1.1 | 0.29 | 3.1 |
Triisopropylsilylethynyl | +1.4 | 0.35 | 4.2 |
Comprehensive Compound Index
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2